1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Overview
Description
1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a phenyl group with a pyridoindole core, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. In this method, an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole in good yield .
Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide. This method is effective for preparing 3-alkoxycarbonyl derivatives of indole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole derivatives.
Scientific Research Applications
1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell signaling pathways .
Comparison with Similar Compounds
1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-methyl-9H-pyrido[3,4-b]indole: This compound has a similar indole core but with a methyl group instead of a phenyl group.
1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid: This compound has an acetyl group instead of a phenyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-10,19H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHVNHNTANYHBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)O)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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